![molecular formula C7H9ClF2O2S B2586644 (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride CAS No. 2253640-63-8](/img/structure/B2586644.png)

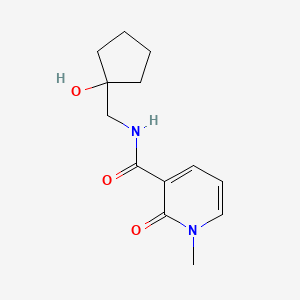

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

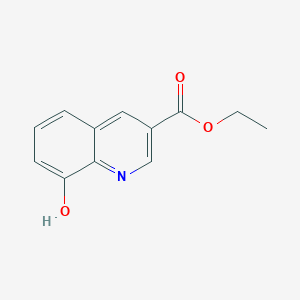

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride is a chemical compound with the CAS Number: 2010252-59-0 . It has a molecular weight of 230.66 . The compound is in liquid form .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H9ClF2O2S/c8-13(11,12)3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific reactions involving this compound are not mentioned in the search results, methanesulfonyl chloride, a related compound, is known to be highly reactive . It is an electrophile and functions as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

The compound is a liquid and it has a molecular weight of 230.66 . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

The reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides, including CF₃SO₂Cl and C₆F₅SO₂Cl, leads to compounds with potential as topical intraocular pressure-lowering agents for glaucoma treatment. These compounds exhibit strong affinities toward carbonic anhydrase isozymes, with some demonstrating excellent water solubility and effectiveness in lowering intraocular pressure without significant side effects. This highlights the compound's application in developing new antiglaucoma drugs (Scozzafava et al., 2000).

Sodium Insertion in Energy Storage Materials

The compound has been studied in the context of energy storage, where methanesulfonyl chloride (MSC) forms an ionic liquid with AlCl₃. This ionic liquid has been used to investigate the electrochemical properties of vanadium pentoxide (V₂O₅) films, demonstrating reversible sodium intercalation. This application suggests the compound's role in developing advanced materials for energy storage (Su et al., 2001).

Gas Separations Using Ionic Liquid Membranes

Research into non-hexafluorophosphate [PF₆]⁻ anion-supported ionic liquid membranes has explored the use of different water-stable anions, including trifluoromethanesulfone [CF₃SO₃]⁻, for gas separations. This study indicates the compound's utility in enhancing the performance of ionic liquid membranes for CO₂/N₂ separation, positioning them above the upper bound in the Robeson plot, which is significant for applications in environmental technology and industrial separations (Scovazzo et al., 2004).

Electrophilic Fluorination Reagents

The compound is relevant in the field of organic synthesis, particularly in trifluoromethylation reactions. CF₃SO₂Cl is widely used for the direct trifluoromethylation of various substrates, showcasing its role as a versatile reagent in the introduction of fluorinated groups. This application is critical for the development of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Guyon et al., 2017).

Safety and Hazards

特性

IUPAC Name |

(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-3-1-2-5(6)7(6,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFBRCWFGLOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(C2(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

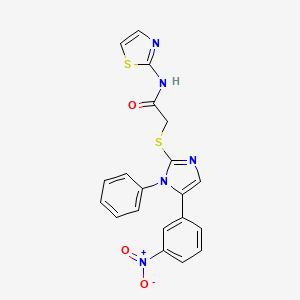

![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)

![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

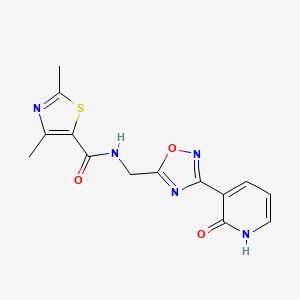

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)

![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)

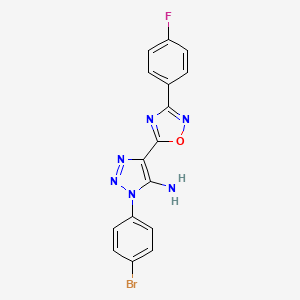

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)